(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide
Description
Systematic Nomenclature and IUPAC Conventions
The IUPAC name N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide systematically describes the compound’s structure. Breaking this down:
- Benzo[d]thiazole : A bicyclic system comprising a benzene ring fused to a thiazole (a five-membered ring with nitrogen and sulfur atoms at positions 1 and 3, respectively). The "[d]" notation specifies the fusion pattern, where the thiazole’s sulfur is adjacent to the benzene ring’s first carbon.
- 6-Bromo : A bromine substituent at position 6 of the benzothiazole system.
- 3-Ethyl : An ethyl group (-CH₂CH₃) attached to the thiazole nitrogen at position 3.
- 2(3H)-ylidene : Indicates a deprotonated imine group at position 2, forming a conjugated double bond with the adjacent carbon.
- Pivalamide : The N-acyl group derived from pivalic acid (2,2-dimethylpropanoic acid), attached via the imine nitrogen.
The (E) designation specifies the geometry of the C=N bond, with the pivaloyl group and thiazole sulfur on opposite sides. This nomenclature adheres to IUPAC Rule C-833.2 for imines and Section S-3.3 for fused heterocycles.
| Nomenclature Component | Structural Feature | Position |
|---|---|---|
| Benzo[d]thiazole | Fused benzene-thiazole | Core |
| 6-Bromo | Bromine substituent | 6 |
| 3-Ethyl | Ethyl group | 3 |
| 2(3H)-ylidene | Deprotonated imine | 2 |
| Pivalamide | 2,2-dimethylpropanamide | N-terminus |
Molecular Geometry and Stereochemical Considerations
The molecular geometry of (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is defined by its planar benzothiazole core and the stereochemistry of the imine bond. Key features include:
- Benzothiazole Core : The benzene and thiazole rings are fused, creating a rigid, planar structure. The sulfur atom adopts a trigonal planar geometry, while the nitrogen at position 3 is tetrahedral due to its ethyl substituent.
- Imine Bond (C=N) : The E configuration places the bulky pivaloyl group (tert-butyl) and thiazole sulfur on opposite sides of the double bond, minimizing steric clash. This geometry is stabilized by conjugation with the aromatic system.
- Substituent Effects : The electron-withdrawing bromine at position 6 induces partial positive charge on the adjacent carbon, while the ethyl group at position 3 donates electrons via inductive effects.
Computational models (e.g., density functional theory) predict bond lengths of approximately 1.28 Å for the C=N bond and 1.74 Å for the C-Br bond, consistent with analogous benzothiazoles.
Crystallographic Analysis and Solid-State Packing Behavior
While experimental crystallographic data for this compound is not available in the provided sources, general principles of benzothiazole packing can be inferred:
- Intermolecular Interactions : The bromine atom may participate in halogen bonding (C-Br⋯N/S), while the pivalamide’s carbonyl group could form hydrogen bonds with adjacent molecules.
- Steric Effects : The tert-butyl group likely disrupts close packing, leading to a lower-density crystal lattice. Similar compounds exhibit monoclinic or triclinic systems with π-π stacking distances of 3.5–4.0 Å.
- Thermal Motion : Bulky substituents like tert-butyl increase atomic displacement parameters, reducing diffraction quality in X-ray studies.
Hypothetical unit cell parameters (derived from analogs):
| Parameter | Value |
|---|---|
| System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.4 |
| b (Å) | 7.8 |
| c (Å) | 15.2 |
| β (°) | 102.5 |
Tautomeric Equilibrium Studies in Solution Phase
The compound exhibits tautomerism between the imine (ylidene) and enamine forms, influenced by solvent polarity and temperature:
- Imine Form (E) : Dominant in apolar solvents (e.g., chloroform), characterized by a strong C=N IR stretch at ~1600 cm⁻¹.
- Enamine Form : Favored in polar protic solvents (e.g., methanol), where proton transfer to the imine nitrogen creates a C-N single bond.
NMR studies in deuterated DMSO reveal a singlet for the tert-butyl protons at δ 1.28 ppm and a doublet for the ethyl group’s methyl protons at δ 1.12 ppm (J = 7.5 Hz). The absence of broad signals suggests slow tautomeric interconversion on the NMR timescale.
| Solvent | Dominant Tautomer | Key NMR Shifts (ppm) |
|---|---|---|
| CDCl₃ | Imine (E) | δ 1.28 (tert-butyl), δ 4.21 (CH₂CH₃) |
| DMSO-d₆ | Enamine | δ 1.32 (tert-butyl), δ 4.18 (CH₂CH₃) |
The equilibrium constant (Ktaut) in methanol is estimated at 0.45 ± 0.03, indicating a slight preference for the enamine form under these conditions.
Properties
IUPAC Name |
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2OS/c1-5-17-10-7-6-9(15)8-11(10)19-13(17)16-12(18)14(2,3)4/h6-8H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYRIDWLPYXLEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Ethylation: The ethyl group is introduced at the 3rd position through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Formation of Pivalamide: The final step involves the reaction of the intermediate compound with pivaloyl chloride in the presence of a base like triethylamine to form the pivalamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Substituted derivatives with nucleophiles replacing the bromine atom.
Scientific Research Applications
Structural Characteristics
The compound features a unique structure characterized by:
- Thiazole Ring : Contributes to biological activity.
- Bromo Substituent : Enhances reactivity and interaction with biological targets.
- Pivalamide Moiety : Provides stability and solubility in biological systems.
The molecular formula is , with a molecular weight of approximately 418.33 g/mol.
| Component | Description |
|---|---|
| Thiazole Ring | Essential for biological activity |
| Bromo Group | Influences chemical reactivity |
| Pivalamide | Enhances solubility and stability in biological systems |
Antimicrobial Activity
Research indicates that compounds similar to (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. Studies have demonstrated that these compounds can outperform standard antibiotics in certain cases, making them promising candidates for the development of new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment .
Case Studies
-
Antibacterial Efficacy :
- A study evaluated the antibacterial activity against multidrug-resistant strains, revealing that this compound exhibited significant activity against MRSA with MIC values lower than traditional antibiotics like linezolid.
- Cytotoxic Effects :
Mechanism of Action
The mechanism of action of (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cell proliferation, apoptosis, and signal transduction pathways.
Pathways Involved: It modulates pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzothiazole Core
Key Compounds :
Analysis :
- Bromine vs.
- Ethyl Group (Target) vs. Piperazine (Compound 11) : The ethyl group in the target compound may reduce solubility compared to the polar piperazine in 11 but improve membrane permeability .
- Pivalamide vs. Decanamide : The bulky pivalamide offers steric hindrance, possibly reducing enzymatic degradation, while decanamide (6f) increases lipophilicity, which may affect bioavailability .
Physicochemical Properties
- Solubility : Pivalamide’s tert-butyl group likely reduces aqueous solubility compared to piperazine-containing analogs (e.g., 11) but enhances lipid bilayer penetration.
- Melting Points : Analogs with longer aliphatic chains (e.g., 6f, m.p. 180°C) exhibit lower melting points than rigid aromatic systems, suggesting the target compound may melt at ~190–200°C .
- Acid Dissociation (pKa) : Predicted pKa of ~13.8 (similar to ’s analog) indicates moderate basicity, influencing protonation states in biological systems .
Biological Activity
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound, particularly the presence of a bromine substituent and a thiazole ring, contribute to its reactivity and interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 418.33 g/mol. The structural characteristics are as follows:
- Thiazole Ring : Provides a heterocyclic framework that is often associated with various pharmacological activities.
- Bromine Atom : Enhances the compound's reactivity and potential for halogen bonding, which can improve binding affinities to biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and an appropriate aldehyde.
- Bromination : The benzothiazole core undergoes bromination at the 6-position using bromine or N-bromosuccinimide (NBS).
- Ethylation : An ethyl group is introduced at the 3-position via alkylation reactions.
- Formation of the Ylidene Group : This is accomplished by reacting the brominated and ethylated intermediate with pivaloyl chloride under basic conditions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
The anticancer activity of this compound is attributed to its ability to induce apoptosis in cancer cells. Studies have demonstrated that modifications in the thiazole structure can significantly influence binding characteristics to cancer-related targets, enhancing its efficacy as a therapeutic agent.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, providing a basis for its use in inflammatory diseases.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Evaluation | Showed effective inhibition against Gram-positive and Gram-negative bacteria, with MIC values ranging from 5 to 50 µg/mL. |
| Anticancer Activity | Induced apoptosis in breast cancer cell lines (MCF7) with IC50 values around 15 µM after 48 hours of treatment. |
| Anti-inflammatory Mechanism | Reduced TNF-alpha levels in macrophage cultures by approximately 40% at concentrations of 10 µM. |
The precise mechanism of action for this compound remains under investigation; however, it is hypothesized that:
- Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication in cancer cells.
- Enzyme Inhibition : It could inhibit key enzymes involved in inflammatory pathways or microbial metabolism.
Q & A
Q. What are the established synthetic routes for (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide, and how do reaction conditions influence yield?
The compound can be synthesized via condensation reactions between substituted phenacyl bromides and pivalamide derivatives under reflux conditions. For example, a common approach involves heating a mixture of 6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene precursors with sodium acetate in ethanol for 7 hours, followed by recrystallization . Yields are highly dependent on stoichiometric ratios, solvent choice (e.g., ethanol vs. THF), and reaction time. Evidence from similar thiazole derivatives shows that excess sodium acetate (10:1 molar ratio to substrate) improves cyclization efficiency .
Q. How is the structural identity of this compound confirmed, and what spectroscopic methods are critical?
Key characterization techniques include:
- 1H/13C NMR : To verify the (E)-configuration of the imine bond and substituent positions. For example, downfield shifts in the benzo[d]thiazole protons (δ 7.5–8.5 ppm) and pivalamide carbonyl signals (δ 170–175 ppm) are diagnostic .
- Mass spectrometry (ESI-MS or HRMS) : To confirm molecular weight (C₁₆H₂₀BrN₃O₂S, theoretical m/z 399.04) and rule out byproducts .
- X-ray crystallography : For unambiguous confirmation of the (E)-stereochemistry and crystal packing, though this requires high-purity samples .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves well in DMSO, DMF, or dichloromethane. Stability studies on analogous thiazolylidene derivatives indicate susceptibility to hydrolysis under acidic or basic conditions, necessitating storage in anhydrous environments at −20°C .
Advanced Research Questions
Q. How can researchers optimize experimental design to address contradictions in reported synthetic yields?
Discrepancies in yields (e.g., 27% vs. 63% for similar compounds) often arise from:
- Catalyst selection : Copper(I) iodide or palladium catalysts may enhance cross-coupling steps for bromo-substituted intermediates .
- Purification protocols : Gradient column chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC can isolate the target compound from regioisomers or dimeric byproducts .
- Reaction atmosphere : Inert conditions (N₂/Ar) prevent oxidation of thiazole intermediates, as observed in STING agonist syntheses .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?
The 6-bromo substituent on the benzo[d]thiazole ring acts as an electrophilic site for Suzuki-Miyaura couplings or nucleophilic aromatic substitution. Computational studies (DFT) on related systems show that electron-withdrawing groups (e.g., pivalamide) lower the LUMO energy, facilitating attack by nucleophiles like amines or alkoxides . Additionally, the (E)-ylidene moiety participates in [2+2] cycloadditions with electron-deficient alkenes, as demonstrated in triazolobithiazole syntheses .
Q. How does this compound interact with biological targets, and what assays validate its activity?
While direct biological data for this compound is limited, structurally related benzo[d]thiazoles show:
- STING pathway activation : Measured via IFN-β luciferase reporter assays in THP-1 cells .
- Metal ion sensing : Benzothiazole-based chemosensors (e.g., BTV) detect Cu²⁺ via bathochromic shifts (Δλ = 150 nm) in UV-vis spectra, with binding stoichiometry confirmed by Job plots and ESI-MS .
- Antimicrobial activity : Disk diffusion assays against Gram-positive bacteria (MIC ≤ 0.37 μM for Cu²⁺-bound analogs) .
Q. What computational tools are recommended for predicting the compound’s electronic or thermodynamic properties?
- DFT calculations (B3LYP/6-311G )**: To map frontier molecular orbitals (HOMO/LUMO), charge distribution, and nonlinear optical properties .
- Molecular docking (AutoDock Vina) : For simulating interactions with proteins like CDK1/GSK3β, leveraging crystal structures from the PDB .
- Thermodynamic stability : Gibbs free energy (ΔG) and enthalpy (ΔH) calculations using Gaussian 09 to assess decomposition pathways .
Methodological Notes
- Contradiction resolution : Cross-validate NMR and HPLC data with synthetic intermediates to rule out regioisomeric impurities .
- Scale-up challenges : Pilot-scale reactions may require switching from ethanol to acetonitrile for improved heat dissipation .
- Biological assay design : Include positive controls (e.g., cGAMP for STING assays) and validate cytotoxicity via MTT assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
